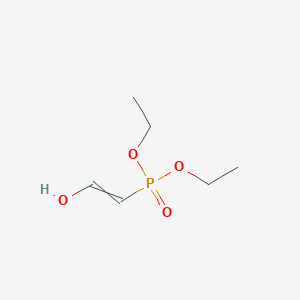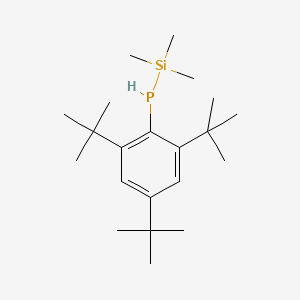
(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a 2,4,6-tri-tert-butylphenyl ring and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with chlorotrimethylsilane. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature. The general reaction scheme is as follows:
2,4,6-Tri-tert-butylphenylphosphine+Chlorotrimethylsilane→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is used as a ligand in coordination chemistry. Its steric bulk can influence the reactivity and stability of metal complexes.
Biology and Medicine
Industry
In industry, this compound can be used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism by which (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane exerts its effects is largely dependent on its role in specific reactions. As a ligand, it can coordinate to metal centers, influencing their electronic and steric properties. The molecular targets and pathways involved would vary based on the specific application and reaction context.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tri-tert-butylphenylphosphine
- 2,4-Di-tert-butyl-6-methylphenylphosphine
Comparison
Compared to similar compounds, (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is unique due to the presence of both the tri-tert-butylphenyl and trimethylsilyl groups. This combination provides distinct steric and electronic properties, making it a valuable ligand in coordination chemistry and a versatile reagent in organic synthesis.
Propiedades
Número CAS |
91425-17-1 |
|---|---|
Fórmula molecular |
C21H39PSi |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
(2,4,6-tritert-butylphenyl)-trimethylsilylphosphane |
InChI |
InChI=1S/C21H39PSi/c1-19(2,3)15-13-16(20(4,5)6)18(22-23(10,11)12)17(14-15)21(7,8)9/h13-14,22H,1-12H3 |
Clave InChI |
FZWHVJADXXDNOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P[Si](C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


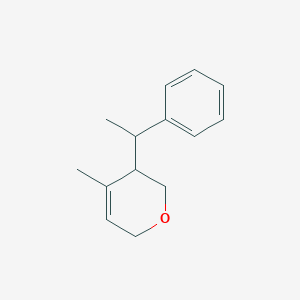
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
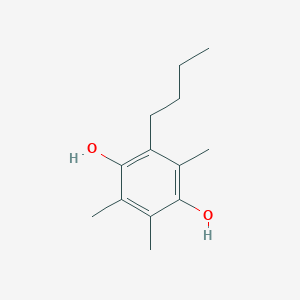
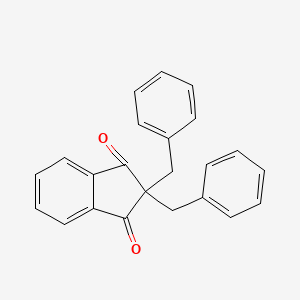
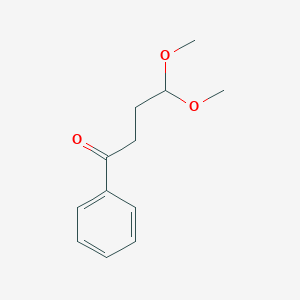
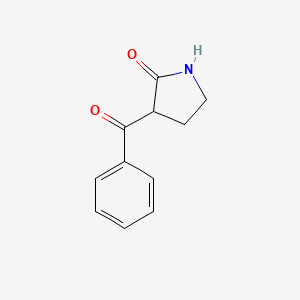
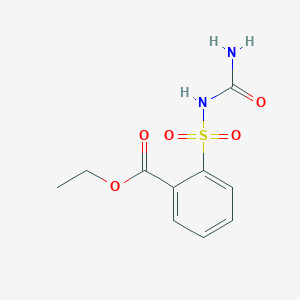
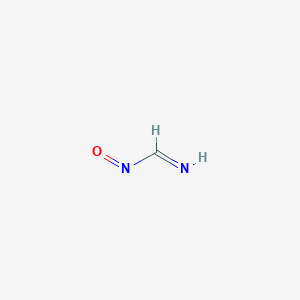
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
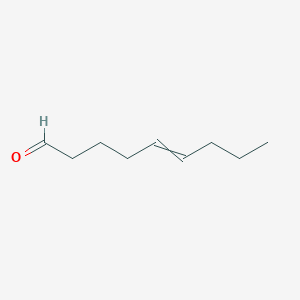
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
